1,3-Dimethyl-7-(4-methyl-benzyl)-8-(2-piperidin-1-yl-ethylsulfanyl)-3,7-dihydro-purine-2,6-dione
CAS No.: 460360-78-5
Cat. No.: VC16166987
Molecular Formula: C22H29N5O2S
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 460360-78-5 |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H29N5O2S/c1-16-7-9-17(10-8-16)15-27-18-19(24(2)22(29)25(3)20(18)28)23-21(27)30-14-13-26-11-5-4-6-12-26/h7-10H,4-6,11-15H2,1-3H3 |
| Standard InChI Key | WZFNMLSFEYKFES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a purine core substituted at positions 1, 3, 7, and 8. Key structural elements include:
-
1- and 3-methyl groups: These alkyl substituents enhance lipophilicity and steric bulk, potentially influencing receptor binding.
-
7-(4-methylbenzyl) moiety: Aromaticity from the benzyl group may facilitate π-π interactions with target proteins.
-
8-(2-piperidin-1-yl-ethylsulfanyl) side chain: The piperidine ring and thioether linkage introduce conformational flexibility and basicity, which could modulate solubility and pharmacokinetics.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
| Molecular Formula | |
| Molecular Weight | 427.6 g/mol |
| Canonical SMILES | CN1C(=O)N(C)C2=C1N=C(N2CC3=CC=C(C=C3)C)SCCN4CCCCC4 |
The InChIKey WZFNMLSFEYKFES-UHF provides a unique identifier for computational studies.
Physicochemical Characteristics
While experimental data on solubility and logP are unavailable, predictive models indicate moderate hydrophobicity due to the aromatic and alkyl substituents. The piperidine group (pKa ~10.5) suggests partial protonation at physiological pH, enhancing water solubility in acidic environments.
Synthesis and Manufacturing Considerations
General Purine Synthesis Strategies
Purine derivatives are typically synthesized through multi-step routes involving:
-
Core formation: Cyclization of pyrimidine intermediates with formamide or triethyl orthoformate.
-
Functionalization: Nucleophilic substitution at the 8-position using thiols or amines under basic conditions .
-
Protection/deprotection: Temporary masking of reactive groups (e.g., amines) to direct regioselectivity .
For this compound, the 8-thioether group likely forms via a Michael addition between a purine-8-thiolate and 2-(piperidin-1-yl)ethyl bromide.
Optimization Challenges
-
Temperature control: Excessive heat may lead to demethylation at positions 1 and 3.
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms but require rigorous drying to prevent hydrolysis .
Biological Activity and Mechanistic Insights
Phosphodiesterase (PDE) Inhibition
Structurally analogous compounds, such as 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, exhibit PDE inhibitory activity. PDEs regulate cyclic nucleotide (cAMP/cGMP) levels, implicating this compound in pathways governing vasodilation and inflammation. The 8-(2-piperidin-1-yl-ethylsulfanyl) group may interact with PDE4’s hydrophobic pocket, as seen in rolipram analogs .
Table 2: Hypothesized Targets and Effects
| Target | Proposed Mechanism | Therapeutic Area |
|---|---|---|
| PDE4 | cAMP stabilization via catalytic site blockade | Anti-inflammatory |
| DPP-IV | Competitive inhibition of substrate cleavage | Type 2 diabetes |
| Adenosine receptors | Allosteric modulation via purine core | Neuroprotection |
Therapeutic Applications and Preclinical Prospects
Anti-Inflammatory Agents
PDE4 inhibitors reduce TNF-α and IL-6 production. The compound’s benzyl and piperidine groups may enhance blood-brain barrier penetration, positioning it for neuroinflammatory conditions .
Metabolic Disorders
DPP-IV inhibition boosts glucagon-like peptide-1 (GLP-1), improving glucose tolerance. Structural alignment with vildagliptin analogs supports exploration in diabetes models .
Oncology
Purine analogs often interfere with DNA synthesis. While no direct evidence exists, the thioether linkage could confer redox-modulating properties relevant to cancer cell apoptosis.
Comparative Analysis with Related Purine Derivatives
Substituent-Effect Relationships
-
8-Piperidinyl vs. 8-thioether: Piperidine derivatives (e.g., EP1532149B9) show higher PDE selectivity, while thioethers may improve metabolic stability .
-
7-Benzyl modifications: 4-Methyl substitution enhances aromatic stacking vs. unsubstituted benzyls, as seen in patent WO2002002560A2 .
Table 3: Activity Trends in Analogous Compounds
| Compound | IC50 (PDE4B) | DPP-IV Inhibition (%) |
|---|---|---|
| 1,3-Dimethyl-7-benzyl-8-piperidinyl | 12 nM | 35% @ 10 µM |
| 1,3-Dimethyl-7-(4-Cl-benzyl)-8-thioether | 45 nM | 62% @ 10 µM |
| Target compound (hypothetical) | ~30 nM* | ~50%* |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume